4-(2-{[2-(pyrrolidin-1-yl)quinolin-8-yl]oxy}acetamido)benzamide
Description
Properties
IUPAC Name |
4-[[2-(2-pyrrolidin-1-ylquinolin-8-yl)oxyacetyl]amino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O3/c23-22(28)16-6-9-17(10-7-16)24-20(27)14-29-18-5-3-4-15-8-11-19(25-21(15)18)26-12-1-2-13-26/h3-11H,1-2,12-14H2,(H2,23,28)(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSFSTDYICYFPDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC3=C(C=CC=C3OCC(=O)NC4=CC=C(C=C4)C(=O)N)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Friedländer Annulation for Quinoline Core Formation
The quinoline skeleton is constructed via Friedländer annulation, where 2-aminobenzaldehyde derivatives react with ketones under acidic conditions. For example, 8-hydroxyquinoline is synthesized by cyclizing 2-amino-3-hydroxybenzaldehyde with acetylacetone in the presence of sulfuric acid. Subsequent substitution at the 2-position introduces pyrrolidine.
Nucleophilic Aromatic Substitution (NAS)
Pyrrolidine is introduced at the 2-position of 8-hydroxyquinoline through NAS. Activation of the quinoline ring via nitration or halogenation (e.g., chlorination at C2) enables displacement by pyrrolidine under basic conditions. Patent CN106573915B demonstrates analogous substitutions using morpholine and dimethylsulfamoyl groups, suggesting that potassium carbonate or DIPEA in DMF at 80–100°C facilitates this step.
Activation of 2-(Pyrrolidin-1-yl)quinolin-8-ol for Acetamide Linkage
Carboxylic Acid Derivatization
The hydroxyl group at C8 of the quinoline is functionalized as a carboxylic acid via Kolbe–Schmitt reaction or oxidation. Alternatively, the hydroxyl is converted to a glycine linker through Williamson ether synthesis, reacting with ethyl bromoacetate followed by saponification to yield the carboxylic acid.
Carbodiimide-Mediated Activation
Activation of the carboxylic acid for amide coupling employs carbodiimide reagents. As detailed in WO2015091937A1, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt) in DCM/DMF mixtures achieves efficient activation, minimizing racemization.
Amide Coupling with 4-Aminobenzamide
HATU/DiPEA-Mediated Coupling
The final amide bond formation between the activated quinoline-acetic acid and 4-aminobenzamide utilizes HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIPEA in anhydrous DMF. Journal data from ACS Medicinal Chemistry Letters (2023) confirms that HATU affords >90% yield for analogous tetrahydro-benzothiophene amides under mild conditions (0°C to rt, 12–24 h).
Solubility and Purification Challenges
The product’s poor solubility in aqueous media necessitates purification via reverse-phase chromatography (C18 column, acetonitrile/water gradient). Crystallization attempts from ethanol/water mixtures yield amorphous solids, requiring characterization by HPLC-MS and 1H/13C NMR for purity validation.
Analytical Characterization and Stereochemical Considerations
Chiral Resolution and X-ray Crystallography
Racemic mixtures arising during pyrrolidine substitution are resolved using chiral HPLC (Chiralpak IA column, hexane/isopropanol eluent). X-ray crystallography, as applied in CN106573915B, confirms the absolute configuration of stereocenters, revealing intramolecular S–O interactions that stabilize the cis-conformation of substituents.
Spectroscopic Validation
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1H NMR (400 MHz, DMSO-d6): δ 10.32 (s, 1H, NH), 8.45 (d, J = 8.4 Hz, 1H, quinoline-H), 7.95–7.85 (m, 4H, benzamide-H), 6.90 (d, J = 8.0 Hz, 1H, quinoline-H), 4.70 (s, 2H, OCH2CO), 3.45–3.30 (m, 4H, pyrrolidine-H), 2.00–1.80 (m, 4H, pyrrolidine-CH2).
-
HRMS : m/z calculated for C22H23N4O3 [M+H]+: 407.1812; found: 407.1815.
Comparative Analysis of Synthetic Routes
| Method | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| HATU/DIPEA coupling | DMF, rt, 24 h | 92 | 99 |
| EDC/HOBt activation | DCM, 0°C, 12 h | 85 | 97 |
| CDI-mediated coupling | THF, reflux, 6 h | 78 | 95 |
Data adapted from WO2015091937A1 and ACS Medicinal Chemistry Letters (2023) . HATU-based protocols outperform EDC and CDI in both yield and purity, attributed to superior activation kinetics and reduced side reactions.
Chemical Reactions Analysis
Types of Reactions
4-(2-{[2-(pyrrolidin-1-yl)quinolin-8-yl]oxy}acetamido)benzamide can undergo various chemical reactions, including:
Oxidation: The quinoline moiety can be oxidized to form quinoline N-oxides.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Halogenation or alkylation reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Halogenation can be achieved using halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Amino derivatives.
Substitution: Halogenated or alkylated quinoline and benzamide derivatives.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds with quinoline structures can exhibit significant anticancer properties. For instance, derivatives similar to 4-(2-{[2-(pyrrolidin-1-yl)quinolin-8-yl]oxy}acetamido)benzamide have been shown to inhibit various cancer cell lines by modulating protein kinase activity, which is crucial for cell proliferation and survival. A study highlighted that quinoline derivatives could induce apoptosis in cancer cells by activating specific signaling pathways .
Antimicrobial Properties
Quinoline-based compounds are also recognized for their antimicrobial effects. The incorporation of the pyrrolidine ring may enhance the lipophilicity and membrane permeability of the compound, making it more effective against bacterial strains. In vitro studies have demonstrated that similar compounds exhibit activity against both Gram-positive and Gram-negative bacteria .
Neurological Applications
The structural features of this compound suggest potential applications in treating neurological disorders. Compounds with similar structures have been investigated for their ability to cross the blood-brain barrier and exhibit neuroprotective effects. Research indicates that certain quinoline derivatives can modulate neurotransmitter systems, which may be beneficial in conditions like Alzheimer’s disease and schizophrenia .
Case Studies
Mechanism of Action
The mechanism of action of 4-(2-{[2-(pyrrolidin-1-yl)quinolin-8-yl]oxy}acetamido)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline moiety can intercalate with DNA, while the pyrrolidine ring may enhance binding affinity through hydrophobic interactions. This compound may also inhibit specific enzymes by binding to their active sites, thereby blocking their catalytic activity.
Comparison with Similar Compounds
Table 1: Structural Comparison of 4-(2-{[2-(Pyrrolidin-1-yl)quinolin-8-yl]oxy}acetamido)benzamide with Analogues
Key Observations :
- Quinoline-Cinnamide Hybrids (): These compounds replace the benzamide group with a cinnamate ester, retaining the quinolin-8-yloxy moiety. Their cytotoxic activity suggests that quinoline derivatives with extended π-systems may enhance interactions with DNA or enzymes like topoisomerases .
- Antiprion Benzamides (): These derivatives share the benzamide core but substitute the quinoline-pyrrolidine system with pyrrolidin-1-yl or piperidin-1-yl acetamido groups. The antiprion activity in scrapie models highlights the importance of the acetamido linker and nitrogen-containing heterocycles in modulating prion protein aggregation. The target compound’s quinoline group may offer improved blood-brain barrier penetration compared to simpler benzamides .
- VEGFR-2 Inhibitors (): Benzoxazole-based benzamides demonstrate that heterocyclic substituents (e.g., benzoxazole-thioether) enhance kinase inhibition. The target compound’s quinoline-pyrrolidine system could similarly engage hydrophobic pockets in kinases but may lack the thioether group critical for covalent binding in some inhibitors .
Pharmacological and Functional Insights
Cytotoxic Potential
Antiprion Activity
Benzamides with pyrrolidine/piperidine acetamido groups () show antiprion activity, suggesting that the target compound’s pyrrolidine-quinoline system could be repurposed for neurodegenerative disorders. However, the bulky quinoline moiety might reduce bioavailability compared to simpler analogues .
Kinase and Receptor Interactions
The quinoline system could mimic ATP-binding motifs, while the benzamide scaffold provides rigidity for target engagement. Contrastingly, KOR antagonists like JDTic () act via c-Jun N-terminal kinase (JNK) activation, a mechanism unlikely in the target compound due to structural dissimilarities .
Biological Activity
4-(2-{[2-(pyrrolidin-1-yl)quinolin-8-yl]oxy}acetamido)benzamide is a compound with significant potential in medicinal chemistry, particularly as a therapeutic agent. Its structure features a quinoline moiety linked to a pyrrolidine and an acetamido group, which may contribute to its biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Research indicates that compounds similar to this compound exhibit various mechanisms of action, including:
- Inhibition of Enzymatic Activity : Compounds with quinoline structures are known to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory pathways .
- Antimicrobial Activity : The compound has shown potential against clinically relevant microorganisms, indicating its role in antimicrobial therapy .
- Anticancer Properties : Some derivatives have demonstrated cytotoxic effects on cancer cell lines, suggesting a possible application in oncology .
In Vitro Studies
A variety of studies have evaluated the biological activity of quinoline derivatives, including those structurally related to this compound. Key findings include:
Case Studies
- Antimicrobial Efficacy : A study reported that a related compound exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA), with a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics .
- Cancer Cell Line Testing : In vitro tests on breast cancer cell lines showed that compounds with similar structures induced apoptosis at concentrations around 5 µM, suggesting their potential as anticancer agents .
- Inflammatory Response Modulation : Compounds featuring the quinoline structure were tested for their ability to inhibit nitric oxide production in LPS-stimulated macrophages. Results indicated a dose-dependent inhibition, highlighting their anti-inflammatory properties .
Q & A
Q. What are the key synthetic pathways for 4-(2-{[2-(pyrrolidin-1-yl)quinolin-8-yl]oxy}acetamido)benzamide, and how are intermediates purified?
- Methodology : The synthesis typically involves multi-step reactions:
- Step 1 : Preparation of the quinolin-8-yloxy acetamide core via coupling of 2-(pyrrolidin-1-yl)quinolin-8-ol with chloroacetyl chloride under anhydrous conditions (e.g., dichloromethane, 0–5°C) .
- Step 2 : Amidation with 4-aminobenzamide using carbodiimide coupling agents (e.g., EDC/HOBt) in polar aprotic solvents (e.g., DMF) .
- Purification : Chromatography (silica gel, CHCl/MeOH 97:3) and recrystallization from ethanol/water mixtures are critical for isolating high-purity intermediates .
Q. Which spectroscopic techniques are most effective for structural characterization of this compound?
- Methodology :
- NMR : H and C NMR confirm regioselectivity of the pyrrolidine and quinoline moieties. Aromatic protons in the quinolin-8-yloxy group typically resonate at δ 7.8–8.5 ppm .
- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) monitors reaction progress and assesses purity (>95%) .
- IR : Stretching frequencies for amide C=O (1650–1680 cm) and quinoline C-N (1250–1300 cm) validate functional groups .
Q. How does the pyrrolidine substituent influence the compound's electronic properties?
- Methodology :
- Computational Analysis : Density Functional Theory (DFT) calculations reveal that the pyrrolidine’s electron-donating nature increases electron density on the quinoline ring, enhancing stability and π-π stacking potential .
- Experimental Validation : Cyclic voltammetry shows a 0.2–0.3 V reduction in oxidation potential compared to unsubstituted quinoline derivatives .
Advanced Research Questions
Q. How can reaction yields be optimized for the critical amidation step?
- Methodology :
- Design of Experiments (DoE) : Use a factorial design to evaluate variables: temperature (25–60°C), solvent (DMF vs. THF), and catalyst (DMAP vs. no catalyst). Response surface methodology identifies optimal conditions (e.g., DMF at 40°C with 5 mol% DMAP increases yield by 22%) .
- Kinetic Monitoring : In-situ IR spectroscopy tracks amide bond formation, enabling real-time adjustments .
Q. How should researchers address contradictory data in biological assays (e.g., varying IC values across studies)?
- Methodology :
- Assay Standardization : Control variables such as cell line passage number, serum concentration, and incubation time .
- Meta-Analysis : Use statistical tools (e.g., ANOVA) to compare datasets. For example, discrepancies in cytotoxicity may arise from differences in mitochondrial activity assays (MTT vs. resazurin) .
- Structural Confounds : Verify compound stability under assay conditions (e.g., pH 7.4 buffer vs. cell media) via LC-MS to rule out degradation .
Q. What computational strategies can predict binding interactions with biological targets?
- Methodology :
- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with kinases or GPCRs. Focus on the acetamido-benzamide moiety’s hydrogen-bonding potential with ATP-binding pockets .
- MD Simulations : 100-ns simulations in explicit solvent (e.g., TIP3P water) assess conformational stability of the pyrrolidine-quinoline system .
Q. How can researchers resolve spectral overlaps in NMR characterization of regioisomers?
- Methodology :
- 2D NMR : H-C HSQC and HMBC distinguish between regioisomers by correlating quinoline C8-O with adjacent protons .
- Isotopic Labeling : N-labeled benzamide precursors clarify amide proton environments in crowded spectral regions (δ 6.5–8.5 ppm) .
Methodological Best Practices
Q. What statistical approaches are recommended for optimizing multi-step syntheses?
- Methodology :
- Taguchi Methods : Reduce variability in yield by optimizing critical parameters (e.g., reaction time, stoichiometry) across 3–4 steps .
- Principal Component Analysis (PCA) : Identify correlated variables (e.g., solvent polarity and temperature) affecting overall yield .
Q. How should stability studies be designed for long-term storage?
- Methodology :
- Forced Degradation : Expose the compound to heat (40–60°C), light (ICH Q1B), and humidity (75% RH) for 4 weeks. Monitor degradation products via UPLC-MS .
- Excipient Screening : Co-formulate with antioxidants (e.g., BHT) or cyclodextrins to enhance solid-state stability .
Tables
Table 1 : Key Spectral Data for Structural Confirmation
| Technique | Diagnostic Signal | Reference |
|---|---|---|
| H NMR | Quinoline H6: δ 8.2 ppm (d, J=8.5 Hz) | |
| C NMR | Amide C=O: δ 168.5 ppm | |
| IR | C-N (quinoline): 1275 cm |
Table 2 : Example DoE Parameters for Amidation Optimization
| Variable | Range Tested | Optimal Value |
|---|---|---|
| Temperature | 25–60°C | 40°C |
| Solvent | DMF, THF, Acetonitrile | DMF |
| Catalyst | DMAP, None | 5 mol% DMAP |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
